5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((4-Chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenylamino group at position 5 and a 3,4-dimethoxybenzyl carboxamide moiety at position 2. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding, while the 3,4-dimethoxybenzyl substituent may influence solubility and metabolic stability .
Properties
CAS No. |
1291858-16-6 |
|---|---|
Molecular Formula |
C18H18ClN5O3 |
Molecular Weight |
387.82 |
IUPAC Name |
5-(4-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(9-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
YRXHWNLEAZLUIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 441.9 g/mol
- CAS Number : 929965-49-1
The compound's mechanism of action involves interaction with specific molecular targets and pathways. It is hypothesized that the triazole ring may contribute to its ability to bind to enzymes or receptors, modulating their activity. This interaction is crucial for its biological effects, particularly in inhibiting microbial growth or cancer cell proliferation.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains and fungi. The 4-chlorophenyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Properties
The anticancer activity of triazole derivatives has been explored extensively. A related compound from the same family was shown to exhibit submicromolar activity against cancer cell lines in vitro. The optimization of these compounds led to improved potency and selectivity for cancer cells over normal cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
A series of triazole compounds were screened for antimicrobial activity using standard disk diffusion methods. The results indicated that derivatives with the 4-chlorophenyl moiety showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli compared to controls.
Case Study 2: Anticancer Efficacy
In a study focused on cancer therapeutics, a derivative of the compound was tested in vivo using mouse models bearing human tumor xenografts. The results showed significant tumor regression with minimal toxicity observed in normal tissues, highlighting the potential for selective targeting of cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, which has been extensively studied for structure-activity relationships (SAR). Key analogs and their substituent differences are summarized below:
Key Observations:
- The 3,4-dimethoxybenzyl group in the target compound may offer improved solubility compared to halogenated analogs (e.g., 4-bromobenzyl in ).
- Position 5 (Amino Group): The 4-chlorophenylamino group is conserved across multiple analogs (e.g., ), suggesting its critical role in π-π stacking or hydrophobic interactions with biological targets.
- Amide Substituents: Polar groups (e.g., hydroxypropan-2-yl in ZIPSEY ) may reduce metabolic stability compared to the dimethoxybenzyl group, which could resist phase I oxidation.
Pharmacological and Physicochemical Comparisons
Anticancer Activity:
- A close analog, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated potent c-Met inhibition (IC50 < 100 nM) and apoptosis induction in multiple cancer cell lines (MCF-7, A549) . The trifluoromethyl group at position 5 enhanced activity, whereas the target compound’s 4-chlorophenylamino group may prioritize different target interactions.
Metabolic Stability:
- The benzophenone metabolite (M1) of CAI (a triazole-carboxamide analog) lacked pharmacological activity, emphasizing the need for stable substituents to avoid phase I cleavage . The 3,4-dimethoxybenzyl group in the target compound may mitigate such metabolism.
Physicochemical Properties:
- Molecular Weight: The target compound (MW ~415 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like BEBJEZ (MW ~450 g/mol) .
Structural Insights from Crystallography
- X-ray studies of analogs (e.g., LELHOB ) reveal planar triazole-carboxamide cores with substituents adopting coplanar or orthogonal orientations. The 3,4-dimethoxybenzyl group likely induces a staggered conformation, optimizing binding pocket interactions .
Q & A
Q. What synthetic routes are commonly employed to synthesize 5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-chloroaniline with a carbonyl derivative (e.g., isocyanide or carboximidoyl chloride) to form intermediates like 4-chloro-N-(substituted)benzenecarboximidoyl chloride .
- Cycloaddition : Introducing the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or sodium azide-mediated ring closure .
- Functionalization : Coupling with 3,4-dimethoxybenzylamine to install the carboxamide group. Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of methods is required:
- NMR : H and C NMR to verify substituent positions (e.g., 4-chlorophenyl and dimethoxybenzyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: ~425 g/mol).
- X-ray Crystallography : Resolve ambiguities in regiochemistry of the triazole ring, as seen in structurally analogous compounds .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize assays aligned with its structural analogs:
- Enzyme Inhibition : Test against kinases, carbonic anhydrases, or HDACs using fluorometric/colorimetric substrates (IC determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with positive controls like doxorubicin .
- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to identify formulation challenges .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scalable production?
Strategies include:
- Catalyst Screening : Replace Cu(I) with Ru-based catalysts to enhance regioselectivity in triazole formation .
- Solvent Optimization : Use DMF/water mixtures to improve intermediate solubility and reduce side products .
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 3:1 to 1:2) followed by recrystallization from ethanol .
Q. What methodologies address low aqueous solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-chlorophenyl or triazole positions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies, ensuring solvent controls .
Q. How should contradictory data on enzyme inhibition potency be resolved?
Discrepancies (e.g., IC variability across studies) may arise from:
- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., Zn for metalloenzymes) .
- Enzyme Isoforms : Test specificity against isoforms (e.g., HDAC1 vs. HDAC6) via isoform-selective inhibitors .
- Structural Analysis : Perform molecular docking to compare binding modes with analogs like 5-(4-fluorophenyl)triazole derivatives .
Q. What computational approaches predict target engagement and off-target effects?
- Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., EGFR) over 100 ns trajectories .
- Pharmacophore Modeling : Align triazole-carboxamide motifs with known inhibitors (e.g., carbonic anhydrase inhibitors) .
- ADMET Prediction : Use SwissADME or ADMETlab to assess permeability, CYP450 interactions, and hERG liability .
Data Contradiction Analysis
Q. How to interpret conflicting reports on cytotoxicity across cell lines?
- Cell Line Variability : Compare genetic profiles (e.g., p53 status in HeLa vs. MCF-7) via RNA-seq .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms .
- Dose-Response Curves : Validate EC values across 8-point dilutions (0.1–100 μM) with triplicate runs .
Methodological Notes
- Avoid Commercial Sources : Prioritize in-house synthesis or PubChem-vetted suppliers for reference standards .
- Negative Controls : Include structurally related but inactive analogs (e.g., 5-phenyltriazole derivatives) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
